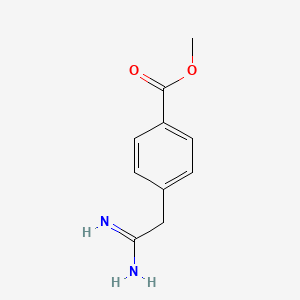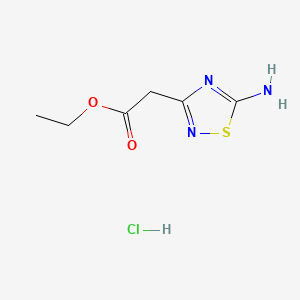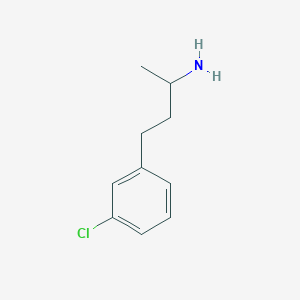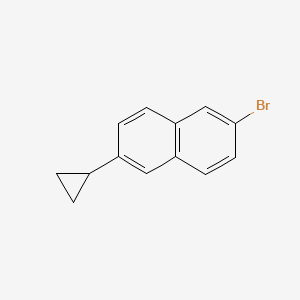![molecular formula C13H22N2O6 B13591925 Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an oxalic acid moiety, a tert-butyl group, and an amino group attached to a 3-azabicyclo[311]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common approach is the reaction of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate with oxalic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Applications De Recherche Scientifique
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar in structure but lacks the amino group.
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of both an oxalic acid moiety and an amino group on a bicyclic framework.
Propriétés
Formule moléculaire |
C13H22N2O6 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12;3-1(4)2(5)6/h7-9H,4-6,12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
FJHFDRTYENRFQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)

![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)



